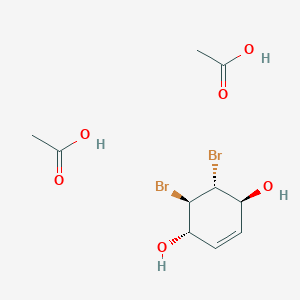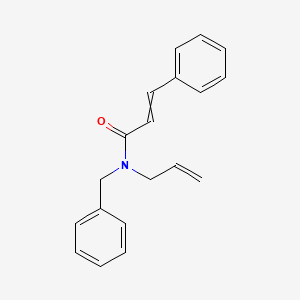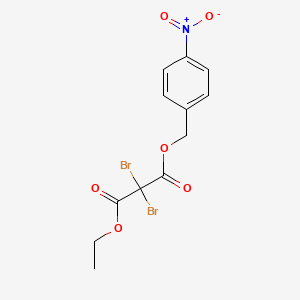![molecular formula C14H17NO3S B12562389 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- CAS No. 178238-94-3](/img/structure/B12562389.png)
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-hydroxybenzaldehyde under specific conditions. One common method includes dissolving the reactants in toluene, adding piperidine and acetic acid as catalysts, and heating the mixture to 80°C for 18 hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its hypoglycemic effects and potential use in treating diabetes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to changes in gene expression that result in increased insulin sensitivity, reduced inflammation, and improved lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- 5-Benzylidene-2,4-thiazolidinedione derivatives
Uniqueness
2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives .
Propriétés
Numéro CAS |
178238-94-3 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
5-[5-(4-hydroxyphenyl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H17NO3S/c16-11-8-6-10(7-9-11)4-2-1-3-5-12-13(17)15-14(18)19-12/h6-9,12,16H,1-5H2,(H,15,17,18) |
Clé InChI |
LATFLDQXTSATJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCC2C(=O)NC(=O)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



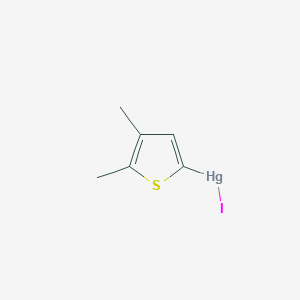
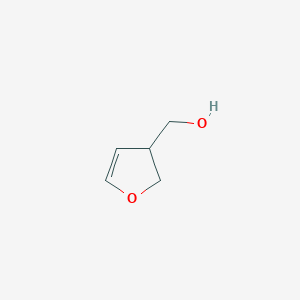
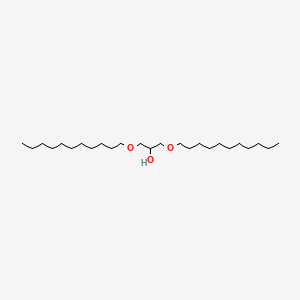
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
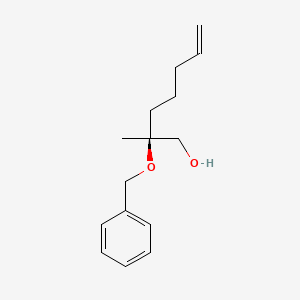
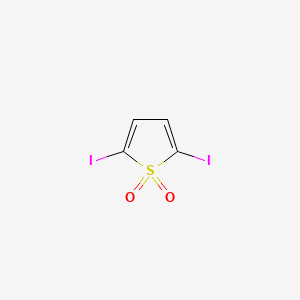
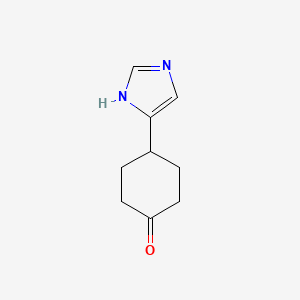
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
